

In-Depth Technical Guide to Hydroxy Torsemide-d7: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: Hydroxy Torsemide-d7

Cat. No.: B15145355

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Hydroxy Torsemide-d7**, a deuterated analog of a key metabolite of the diuretic drug Torsemide. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental insights, and pathway visualizations.

Core Physical and Chemical Properties

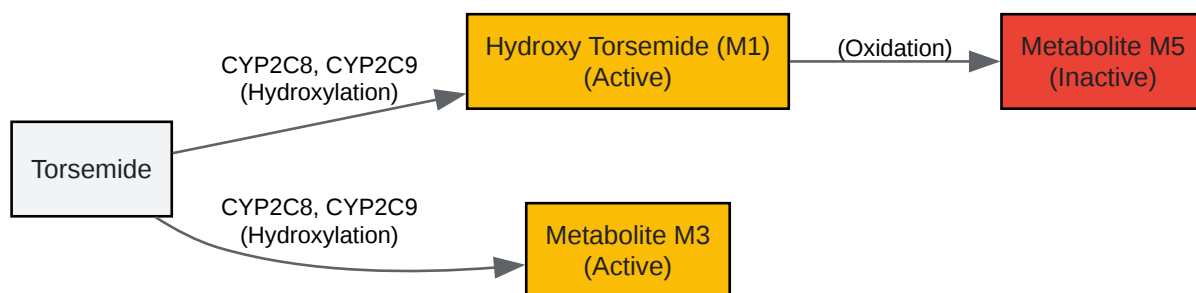
Hydroxy Torsemide-d7 is the deuterium-labeled form of Hydroxy Torsemide, which is a metabolite of Torsemide. The incorporation of seven deuterium atoms into the isopropyl group provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

Data Presentation: Physical and Chemical Characteristics

Property	Value	Source
Chemical Name	4-[[3-(Hydroxymethyl)phenyl]amino]-N-[[[(1-methylethyl-d7)amino]carbonyl]-3-pyridinesulfonamide	Supplier Data
CAS Number	1329613-35-5	Supplier Data
Unlabeled CAS Number	99300-68-2 (Hydroxy Torsemide)	Supplier Data
Molecular Formula	C ₁₆ H ₁₃ D ₇ N ₄ O ₄ S	Supplier Data
Molecular Weight	371.46 g/mol	Supplier Data
Appearance	Off-White to White Solid	Supplier Data
Melting Point	151-153 °C	Supplier Data
Solubility	Soluble in DMSO and Methanol	Supplier Data

Metabolic Pathway of Torsemide

Torsemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP2C9. The metabolic process involves hydroxylation and oxidation, leading to the formation of several metabolites. Hydroxy Torsemide (M1) is a significant metabolite formed through the hydroxylation of the methyl group on the phenyl ring of Torsemide. This metabolite, along with M3, is pharmacologically active. The major, inactive metabolite is M5, a carboxylic acid derivative.



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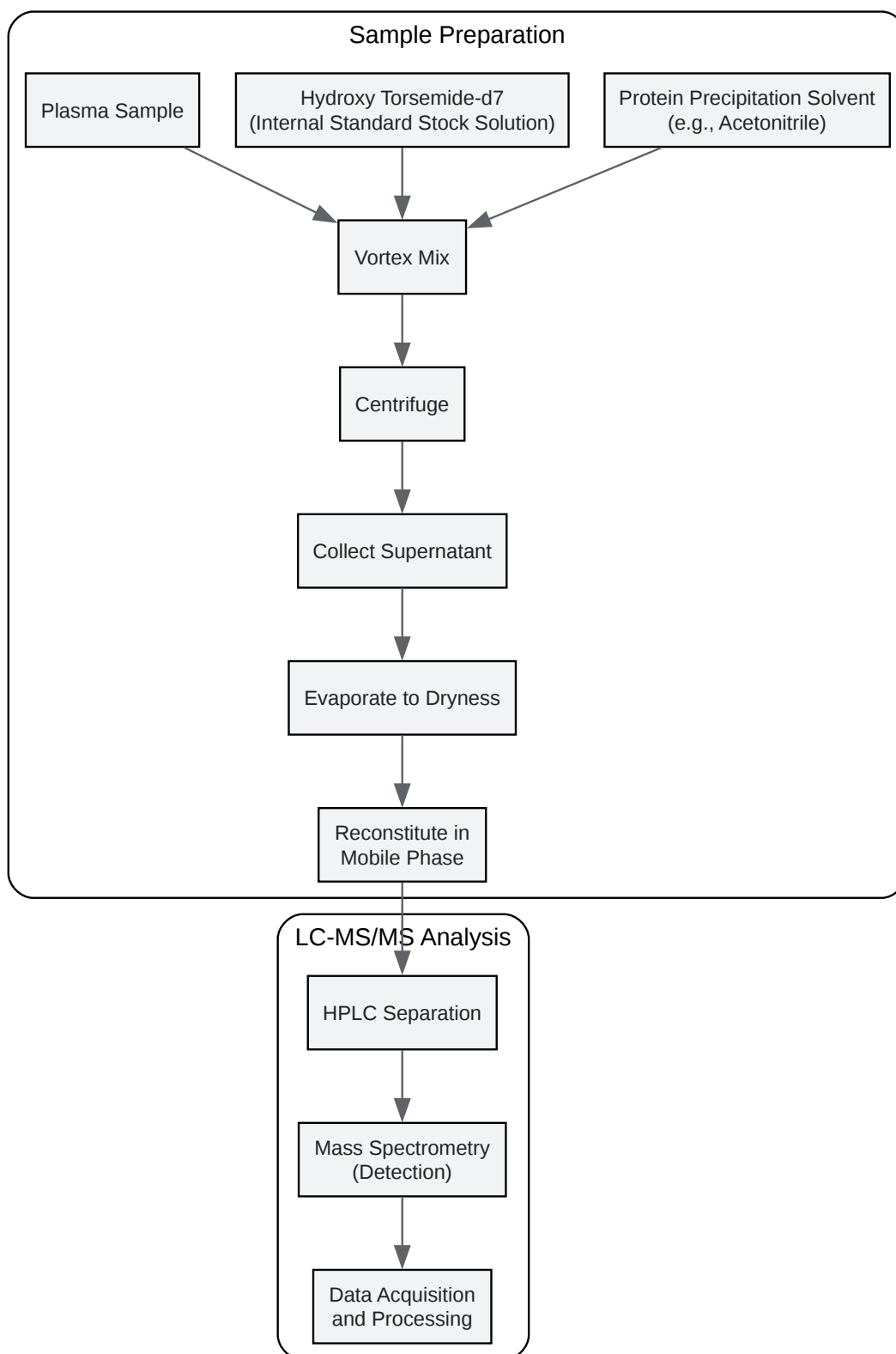
Metabolic pathway of Torsemide.

Experimental Protocols

While a specific, detailed protocol for an assay using **Hydroxy Torsemide-d7** is not publicly available, a representative experimental workflow for the quantification of a drug and its metabolites in a biological matrix (e.g., plasma) using a deuterated internal standard is provided below. This protocol is based on common practices in bioanalytical chemistry, particularly protein precipitation for sample cleanup followed by LC-MS/MS analysis.

Representative Bioanalytical Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of a target analyte from a plasma sample using a deuterated internal standard.



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Representative bioanalytical workflow.

Detailed Methodologies

1. Sample Preparation: Protein Precipitation

- Objective: To remove proteins from the plasma sample, which can interfere with the analysis and damage the analytical column.
- Procedure:
 - To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of **Hydroxy Torsemide-d7** internal standard solution.
 - Add 300-400 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
 - Vortex the mixture vigorously for 1-2 minutes.
 - Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Objective: To separate the analyte from other components in the sample and to quantify it based on its mass-to-charge ratio.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Chromatographic Conditions (Representative):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

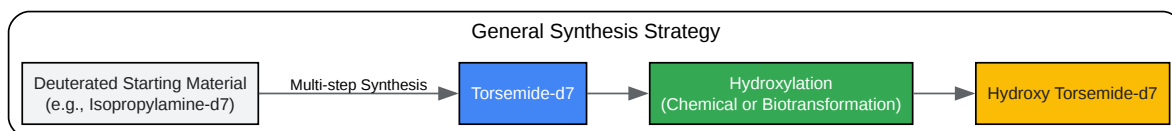
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from low to high percentage of Mobile Phase B.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometric Conditions (Representative):
 - Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, would be optimized for Hydroxy Torsemide.
 - Detection: Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for both Hydroxy Torsemide and **Hydroxy Torsemide-d7**. The ratio of the peak area of the analyte to the internal standard is used for quantification.

Synthesis of Hydroxy Torsemide-d7

A detailed, publicly available synthesis protocol for **Hydroxy Torsemide-d7** is not available. However, the synthesis of deuterated drug metabolites generally follows one of two strategies:

- Synthesis from a Deuterated Precursor: This involves synthesizing Torsemide-d7 first and then introducing the hydroxyl group through a chemical or biological method.
- Late-Stage Deuteration: This would involve synthesizing Hydroxy Torsemide and then introducing the deuterium atoms.

A plausible synthetic approach would involve the biotransformation of Torsemide-d7 using microorganisms or recombinant CYP enzymes known to metabolize Torsemide. This approach can offer high regioselectivity for the hydroxylation step.



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General synthesis strategy for **Hydroxy Torsemide-d7**.

Conclusion

Hydroxy Torsemide-d7 is a critical tool for researchers and drug development professionals involved in the study of Torsemide pharmacokinetics and metabolism. Its stable isotopic label allows for highly accurate and precise quantification in complex biological matrices. This guide provides the foundational knowledge of its physical and chemical properties, its place in the metabolic pathway of Torsemide, and representative methodologies for its use and potential synthesis. This information should aid in the design and execution of robust bioanalytical assays and further research into the clinical pharmacology of Torsemide.

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